molecular formula C10H13ClN2O2 B1519529 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride CAS No. 1235438-96-6

2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride

Cat. No. B1519529
CAS RN: 1235438-96-6
M. Wt: 228.67 g/mol
InChI Key: JUQWFPZWKQQNAA-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 1235438-96-6 . It has a molecular weight of 228.68 . The IUPAC name for this compound is amino (2,3-dimethoxyphenyl)acetonitrile hydrochloride .


Molecular Structure Analysis

The Inchi Code for 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride is 1S/C10H12N2O2.ClH/c1-13-9-5-3-4-7 (8 (12)6-11)10 (9)14-2;/h3-5,8H,12H2,1-2H3;1H .


Physical And Chemical Properties Analysis

2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride is a powder . It should be stored at room temperature .

Scientific Research Applications

Electrochemical Properties and Photoluminescence

Research on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound structurally related to 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride, has been conducted to explore its electrochemical properties and potential as a new class of photoluminescent material. This work demonstrates the compound's ability to undergo electrooxidation to form π-conjugated oligoaminothiophenes, exhibiting absorbance and photoluminescence characteristics, which could be relevant for the development of new photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

Orthometalation of Primary Amines

The study of orthometalation of primary amines, including those structurally related to 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride, explores the formation of orthometalated complexes. This research could provide insights into the synthesis and applications of metal-amine complexes in catalysis and material science (Vicente, Saura-Llamas, Palin, Jones, & Arellano, 1997).

Organic Film Formation on Metallic Substrates

Investigations into the indirect grafting of acetonitrile-derived films on metallic substrates, utilizing the reduction of diazonium compounds in acetonitrile, result in strongly bonded organic films with functional groups. This method, capable of modifying metal surfaces, could be relevant for applications in surface science, sensor development, and corrosion protection (Berisha, Combellas, Kanoufi, Pinson, Ustaze, & Podvorica, 2010).

Luminescent Dimetallic Complexes for Imaging

The development of luminescent, dimetallic complexes based on the rhenium fac-tricarbonyl diimine core for use in imaging microscopy illustrates the application of complex organic molecules in biological imaging. These complexes show potential for live cell imaging and could be explored for other compounds with similar functionalities (Balasingham, Thorp-Greenwood, Williams, Coogan, & Pope, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(2,3-dimethoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2;/h3-5,8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQWFPZWKQQNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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